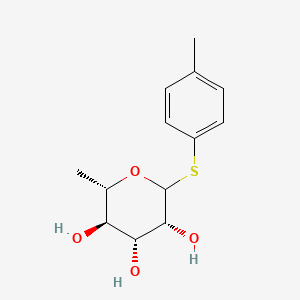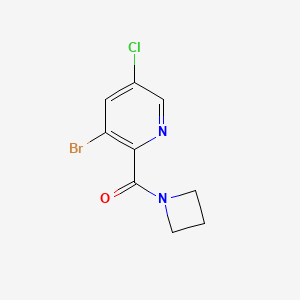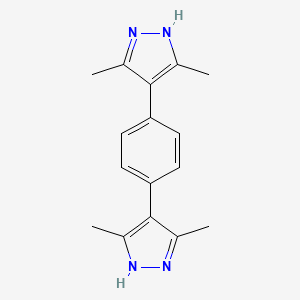
1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene
Overview
Description
1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene is a useful research compound. Its molecular formula is C16H18N4 and its molecular weight is 266.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Complex Formation : It's used in cyclometalation reactions to form complexes with fused-ring six-membered metallocycles, aiding in the synthesis of complex organic compounds (Hartshorn & Steel, 1998).
Antioxidant Activity : Certain derivatives demonstrate significant antioxidant activity, particularly those with methoxy substituents on aromatic rings (Lavanya et al., 2014).
Antimicrobial Properties : Novel derivatives show promising antimicrobial activities, indicating potential for medical applications (Al‐Azmi & Mahmoud, 2020).
Metal-Organic Frameworks (MOFs) : Pd(II) and Pt(II) complexes containing similar derivatives have potential for creating efficient MOFs (León et al., 2007).
Optoelectronics : Derivatives synthesized through various hydrazines show promising absorption and fluorescence properties for applications in organic electronics (Tokmakov et al., 1980).
Molecular Structure and Stability : Studies indicate good agreement with experimental findings on stability and reactivity in solution and solid state (Khan et al., 2020).
Corrosion Inhibitors : New derivatives show potential as corrosion inhibitors with various influencing parameters (Wang et al., 2006).
Catalysis : Certain complexes have been used in tandem catalytic processes for the oligomerization of ethylene to valuable hydrocarbons (Budhai et al., 2013).
Luminescent Properties : Some derivatives exhibit luminescent properties with potential in lighting and display technologies (Tang et al., 2014).
properties
IUPAC Name |
4-[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-9-15(10(2)18-17-9)13-5-7-14(8-6-13)16-11(3)19-20-12(16)4/h5-8H,1-4H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBBGJWFYXAFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)C3=C(NN=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



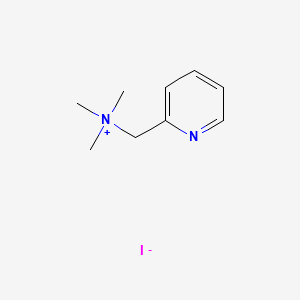
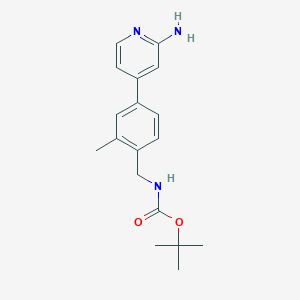
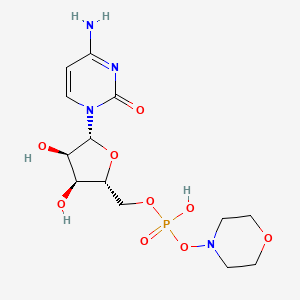
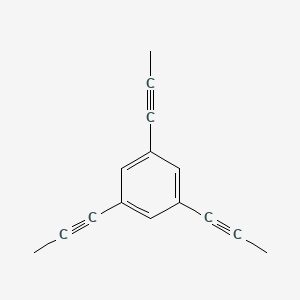
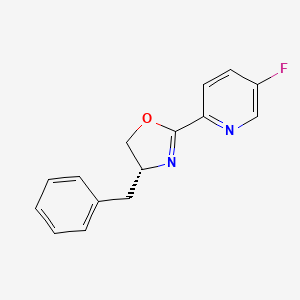
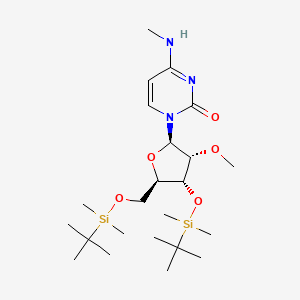
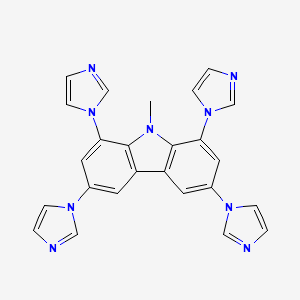
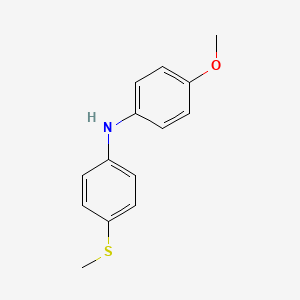
![4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8196424.png)
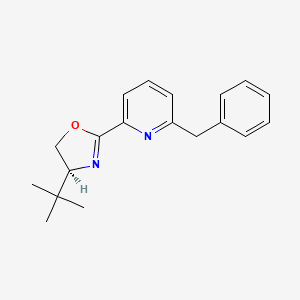
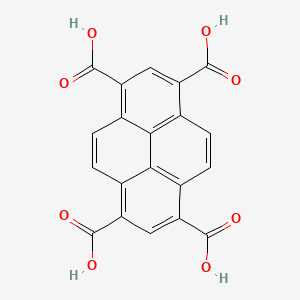
![(3'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196441.png)
